methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate
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Overview
Description
methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate: is an organic compound with the molecular formula C10H18O4 It is a derivative of cyclohexanecarboxylate, featuring a hydroxyethoxy group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-(2-hydroxyethoxy)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanecarboxylates.
Scientific Research Applications
methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Methyl cyclohexanecarboxylate: Lacks the hydroxyethoxy group, making it less versatile in certain reactions.
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester): Used in organic synthesis but has different functional groups and reactivity.
Uniqueness: This functional group allows for a broader range of chemical modifications and interactions compared to similar compounds .
Properties
Molecular Formula |
C10H18O4 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h8-9,11H,2-7H2,1H3 |
InChI Key |
WIDIECJCPZOVEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)OCCO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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